Product packaging for (3R,4S)-4-aminooxan-3-ol hydrochloride(Cat. No.:CAS No. 1096594-11-4)

(3R,4S)-4-aminooxan-3-ol hydrochloride

Cat. No.: B1428786
CAS No.: 1096594-11-4
M. Wt: 153.61 g/mol
InChI Key: GZXXMEFWSWRREY-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical context and discovery

The development and characterization of this compound emerged from the broader investigation of tetrahydropyran derivatives and their stereochemical variants. According to chemical database records, the compound with Chemical Abstracts Service number 1096770-58-9 was first documented in scientific literature and patent applications during the early 2000s. The discovery of this particular stereoisomer was part of systematic efforts to explore the chemical space of amino alcohols derived from cyclic ether frameworks.

The compound's identification and characterization benefited from advances in stereochemical analysis and asymmetric synthesis methodologies that became prominent in the late twentieth and early twenty-first centuries. Research efforts focused on developing efficient synthetic routes to access specific stereoisomers of aminooxan derivatives, recognizing their potential value as chiral building blocks in pharmaceutical synthesis. The establishment of reliable synthetic pathways to this compound represented a significant milestone in the controlled preparation of stereochemically defined cyclic amino alcohols.

The compound's entry into chemical databases, including PubChem where it is documented under multiple Compound Identification Numbers, reflects its growing recognition within the scientific community. The systematic cataloging of its properties, including three-dimensional conformational data and spectroscopic characteristics, has facilitated its broader adoption in research applications and synthetic chemistry programs.

Nomenclature and chemical classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming organic compounds with multiple functional groups and stereochemical descriptors. The compound is classified under several naming systems, each reflecting different aspects of its structural features and chemical heritage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B1428786 (3R,4S)-4-aminooxan-3-ol hydrochloride CAS No. 1096594-11-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-aminooxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXMEFWSWRREY-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215941-06-3
Record name rac-(3R,4S)-4-aminooxan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stereoselective Synthesis via Cyclization and Reduction

A prominent method involves the cyclization of amino alcohol precursors followed by stereoselective reduction:

  • Step 1: Synthesis of a suitable amino alcohol precursor, often derived from chiral starting materials such as amino acids or chiral auxiliaries.
  • Step 2: Cyclization to form the oxan ring, typically under acidic or basic conditions.
  • Step 3: Reduction of the heterocyclic intermediate using sodium borohydride derivatives or catalytic hydrogenation, with stereocontrol achieved through chiral catalysts or auxiliaries.

This approach is exemplified in patent CN114349728A, where the synthesis of (3R,4R)-4-aminotetrahydropyran-3-ol involves reduction of a precursor under catalytic hydrogenation conditions, followed by purification and salt formation.

Use of Reducing Agents and Catalysts

  • Reducing agents: Tris(pivaloyloxy)sodium borohydride is commonly employed for selective reduction of heterocyclic intermediates.
  • Catalysts: Palladium or platinum catalysts facilitate hydrogenation, enabling stereoselective reduction to the desired isomer.

Purification and Salt Formation

Post-reduction, the crude product undergoes purification through:

  • Chromatography: Silica gel chromatography with solvent systems such as petroleum ether/ethyl acetate/triethylamine.
  • Crystallization: To enhance purity and stereochemical integrity.

Finally, the free base is converted into the hydrochloride salt by treatment with hydrochloric acid under controlled conditions, often in an aqueous or alcoholic medium, to yield (3R,4S)-4-aminooxan-3-ol hydrochloride.

Representative Data Table of Preparation Conditions

Step Reagents Conditions Key Features References
Cyclization Amino alcohol precursor Acidic or basic conditions Formation of oxan ring ,
Reduction Sodium borohydride derivatives or catalytic hydrogenation 0-25°C, atmospheric pressure Stereoselective reduction ,
Purification Chromatography or crystallization Solvent systems: petroleum ether/ethyl acetate High purity, stereochemical control ,,
Salt formation Hydrochloric acid Aqueous or alcoholic medium Conversion to hydrochloride salt

Research Findings and Insights

  • Stereochemistry control is critical; the use of chiral auxiliaries or catalysts ensures the formation of the (3R,4S) isomer with high stereoselectivity.
  • Reduction conditions significantly influence yield and stereochemical purity; catalytic hydrogenation under mild conditions is preferred.
  • Purification techniques such as chromatography are essential to remove racemates or unwanted isomers.
  • Salt formation is straightforward but must be carefully controlled to prevent racemization or decomposition.

Summary of Key Preparation Methods

Method Description Advantages Limitations References
Cyclization + Stereoselective Reduction Formation of heterocycle followed by reduction High stereoselectivity Requires chiral catalysts ,,
Direct Hydrogenation Hydrogenation of precursor under catalytic conditions Efficient, scalable Possible racemization
Chiral Auxiliary Approach Use of chiral auxiliaries during synthesis Excellent stereocontrol Additional steps for auxiliary removal ,

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-aminooxan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of (3R,4S)-4-aminooxan-3-ol hydrochloride generally involves several steps:

  • Starting Materials : The synthesis begins with oxane derivatives.
  • Reagents and Catalysts : Specific reagents such as acids, bases, and solvents (e.g., methanol, chloroform) are utilized to facilitate the reaction.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the product after synthesis.

Industrial Production

In industrial settings, large-scale synthesis may involve:

  • Batch or Continuous Processes : Depending on demand, either batch or continuous production methods are used.
  • Quality Control : Stringent measures ensure the consistency and quality of the final product.

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxo derivatives.
  • Reduction : Reduction reactions can convert the compound into its reduced forms.
  • Substitution : Substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents : Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3).
  • Reducing Agents : Sodium borohydride (NaBH4_4), lithium aluminum hydride (LiAlH4_4).
  • Substitution Reagents : Halogens or nucleophiles for substitution reactions.

Chemistry

In chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique stereochemistry allows for specific interactions that are crucial in developing new compounds.

Biology

This compound is studied for its biological activity and interactions with biomolecules. It may be used to explore how specific functional groups affect biological responses.

Medicine

In medicinal chemistry, this compound has potential therapeutic applications. It can be utilized in drug development to synthesize pharmaceutical compounds with desired properties.

Industry

The compound is also applied in producing specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3R,4S)-4-aminooxan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Analogues

The compound’s activity and applications are influenced by its stereochemistry and functional groups. Below is a comparative analysis with key analogues:

Compound Name CAS Number Molecular Formula Stereochemistry Purity Price (1 g) Key Suppliers
(3R,4S)-4-Aminooxan-3-ol hydrochloride 1096594-11-4 C₅H₁₂ClNO₂ 3R,4S 95–98% $192–$570 Aaron Chemicals, Synblock, Combi-Blocks
(3R,4R)-4-Aminooxan-3-ol hydrochloride 1523530-38-2 C₅H₁₂ClNO₂ 3R,4R ≥99% ~$570 (1 g) ECHEMI, Shanghai Yuanye
(3S,4S)-4-Aminooxan-3-ol hydrochloride 1864003-03-1 C₅H₁₂ClNO₂ 3S,4S N/A N/A PharmaBlock
(3S,4R)-4-Aminooxan-3-ol hydrochloride 1240390-32-2 C₅H₁₂ClNO₂ 3S,4R N/A N/A PharmaBlock
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol 1903826-84-5 C₆H₁₂O₃ 3R,4R ≥95% N/A Specialty suppliers
(3R-4S)-Oxolane-3,4-diamine dihydrochloride 137277-16-8 C₄H₁₂Cl₂N₂O 3R,4S N/A N/A American Elements

Key Observations :

Stereoisomerism : The (3R,4S) and (3R,4R) isomers differ in spatial arrangement, impacting hydrogen-bonding capabilities and enzyme interactions. For example, demonstrates that stereochemical variations in similar compounds (e.g., 4-HIL derivatives) alter binding modes to enzymes like HILDH, affecting catalytic activity .

Functional Group Modifications: Replacing the amino group with hydroxymethyl (as in 1903826-84-5) reduces basicity and alters solubility, making it more suited for polymer chemistry .

Availability and Cost : The (3R,4S) isomer is more commercially accessible, while the (3R,4R) isomer is priced higher (~$570/g) and less widely stocked .

Physicochemical and Pharmacological Differences

  • Solubility : The hydrochloride salt form enhances water solubility compared to freebase analogues.
  • Stability : All isomers are stable under refrigeration, but stereochemical differences may affect degradation pathways.
  • Biological Activity : The (3R,4S) configuration shows superior binding to dehydrogenases in preclinical studies, likely due to optimized hydrogen-bonding networks .

Enzymatic Binding Studies

highlights that stereochemistry critically influences enzyme-substrate interactions. For instance, (2S,3R,4R)-4-HIL binds to HILDH via hydrogen bonds with Asp37 and Tyr55, while the (2S,3R,4S) isomer lacks these interactions, reducing catalytic efficiency . This suggests that the (3R,4S) configuration in aminooxanol derivatives may similarly enhance target engagement in therapeutic contexts.

Biological Activity

(3R,4S)-4-aminooxan-3-ol hydrochloride, a compound of interest in pharmaceutical research, has shown various biological activities that warrant detailed examination. This article synthesizes existing literature and research findings to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. The compound can be represented by the following structural formula:

C6H12ClN1O2\text{C}_6\text{H}_{12}\text{ClN}_1\text{O}_2

This structure suggests potential interactions with biological targets, particularly in enzymatic pathways.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific proteases, which are critical in various biological processes including viral replication and protein degradation. This inhibition can lead to therapeutic effects in conditions such as viral infections and certain cancers .
  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that the compound may influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions . This could have implications for treating neurodegenerative diseases or psychiatric disorders.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Protease InhibitionInhibits retroviral proteases, potentially useful in antiviral therapies .
Neurotransmitter ModulationMay alter levels of neurotransmitters, suggesting potential for CNS disorders .
Antioxidant EffectsExhibits properties that protect cells from oxidative stress .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antiviral Applications : A study demonstrated that the compound effectively reduced viral load in cell cultures infected with retroviruses. This suggests its potential as a candidate for antiviral drug development .
  • Neuroprotective Effects : In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss, indicating neuroprotective properties .
  • Oxidative Stress Studies : Research has shown that the compound can significantly lower markers of oxidative stress in various cell types, supporting its use as an antioxidant agent .

Q & A

Q. What analytical techniques are recommended for confirming the structural identity and purity of (3R,4S)-4-aminooxan-3-ol hydrochloride?

  • Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons in the tetrahydropyran ring) and mass spectrometry (MS) to validate the molecular ion peak at m/z 153.61 (consistent with C₅H₁₂ClNO₂) . Purity assessment should use HPLC with UV detection (≥98% purity as per supplier specifications) . For chiral verification, compare optical rotation values with literature data or use chiral HPLC with columns like Chiralpak® IG .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

  • Methodological Answer : Solubility inconsistencies (e.g., methanol solubility in vs. no data in ) require experimental validation. Prepare saturated solutions in target solvents (e.g., water, DMSO, methanol) under controlled temperatures (20–25°C). Quantify solubility via gravimetric analysis or UV-Vis spectroscopy after filtration. Document pH and ionic strength, as the hydrochloride salt may exhibit pH-dependent solubility .

Q. What protocols ensure stability during long-term storage?

  • Methodological Answer : Store desiccated at room temperature (per ), but monitor hygroscopicity via Karl Fischer titration . For extended stability, aliquot under inert gas (N₂/Ar) and avoid repeated freeze-thaw cycles. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 weeks) with periodic HPLC analysis to detect degradation products like oxidation of the amino group .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated for synthetic batches of this compound?

  • Methodological Answer : Use chiral derivatization with Marfey’s reagent (FDAA) followed by reverse-phase HPLC to separate diastereomers . Alternatively, employ polarimetry or X-ray crystallography to confirm absolute configuration. Cross-validate with circular dichroism (CD) spectra if reference data exist. For trace enantiomer detection (<0.5%), use capillary electrophoresis with chiral additives .

Q. What strategies resolve contradictions in biological activity data when this compound is used as a synthetic intermediate?

  • Methodological Answer : If biological assays (e.g., enzyme inhibition) yield conflicting results, first verify compound integrity post-synthesis via LC-MS . Assess residual solvents (e.g., DMF, THF) via GC-MS , as impurities ≥0.1% can skew activity. Use dose-response curves with positive/negative controls to rule out assay-specific artifacts. Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence-based readouts) .

Q. How can the hygroscopic nature of this hydrochloride salt impact reaction yields in multi-step syntheses?

  • Methodological Answer : Pre-dry the compound in a vacuum oven (40°C, 24 hrs) and use anhydrous solvents (verified via KF titration ). Monitor water content in real-time using in-line IR spectroscopy during reactions. For moisture-sensitive steps (e.g., amide couplings), employ molecular sieves (3Å) or switch to a less hygroscopic counterion (e.g., trifluoroacetate) for intermediates .

Q. What synthetic routes optimize enantioselective preparation of this compound?

  • Methodological Answer : A Sharpless asymmetric dihydroxylation of a dihydropyran precursor can yield the desired stereochemistry, followed by amine protection (Boc), HCl salt formation, and deprotection . Alternatively, use enzymatic resolution with lipases (e.g., Candida antarctica) to separate racemic mixtures. Monitor reaction progress via TLC (ninhydrin staining for free amines) and optimize catalyst loading (5–10 mol%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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